molecular formula C16H14ClNO2 B3051823 N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide CAS No. 36271-03-1

N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide

Cat. No. B3051823
CAS RN: 36271-03-1
M. Wt: 287.74 g/mol
InChI Key: SRMOCWGDHLDWPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized by the chloroacetylation of 2-amino-5-chlorobenzophenone which was further reacted with substituted phenylpiperazine .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide analogs, including compounds like CBBA and MCBA, have been studied for their photochemical and thermochemical properties. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, molecular docking studies indicate their potential binding interactions with enzymes like Cyclooxygenase 1 (COX1), suggesting possible pharmaceutical applications (Mary et al., 2020).

Synthesis and Structural Properties

The synthesis and structure of various analogs of this compound have been extensively studied. For example, compounds like 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide have been synthesized and their structures determined through methods like X-ray diffraction. These studies reveal details about intermolecular interactions and potential biological activities (Li Fa-qian et al., 2005).

Biological Activity and Potential Drug Applications

Various derivatives of this compound have been synthesized and investigated for their biological activities. For example, N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide has shown potential as an inhibitor of CCR2 and CCR9 receptor functions. The molecular structure of such compounds often includes intramolecular hydrogen bonds and face-to-face interactions between aromatic groups, contributing to their biological activity (Valkonen et al., 2008).

Spectral and Electronic Properties

The electronic and spectral properties of this compound derivatives have been analyzed using various spectroscopic techniques. Studies often include DFT calculations, UV-Vis, NMR, and IR spectroscopy to understand the electronic structure and potential applications in areas like photovoltaics and pharmaceuticals (Demir et al., 2016).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11(19)18(2)15-9-8-13(17)10-14(15)16(20)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMOCWGDHLDWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337038
Record name N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36271-03-1
Record name N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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